molecular formula C13H13N5OS B2685813 5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol CAS No. 514793-30-7

5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No.: B2685813
CAS No.: 514793-30-7
M. Wt: 287.34
InChI Key: MGUSDHXYQOMZOV-UHFFFAOYSA-N
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Description

The compound “5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” is a type of triazolopyrimidine . Triazolopyrimidines are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

Triazolopyrimidines can be synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 287.34 . It is part of the [1,2,4]triazolo[1,5-a]pyrimidine family of isomers .


Chemical Reactions Analysis

The synthesis of triazolopyrimidines involves a one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .


Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 and a boiling point of 448.5±55.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Synthesis and Radiolabeling

5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol derivatives have been synthesized for specific applications in biological studies, such as the synthesis of tritium-labeled SCH 58261, an A2A adenosine receptor antagonist. The tritium-labeled compound was synthesized to facilitate the characterization of the A2A adenosine receptor subtype, highlighting its utility in receptor binding studies and pharmacological research (Baraldi et al., 1996).

Organic Synthesis and Tautomerization

Research on the condensation of 5-amino-4-phenyl-1,2,3-triazole with chalcones has led to the synthesis of 6,7-dihydro-(1,2,3)-triazolo[1,5-a]pyrimidines. This synthesis process and the subsequent equilibrium of tautomeric forms contribute to our understanding of organic chemical reactions and their mechanisms (Desenko et al., 2006).

Antimicrobial Activity

Derivatives of this compound have been studied for their antimicrobial properties. For example, novel quinoline, chromene, and pyrazole derivatives bearing the triazolopyrimidine moiety were synthesized and evaluated for their antimicrobial activities. This research contributes to the development of new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Antitumor and Antiviral Activities

Compounds based on the this compound scaffold have also been evaluated for their antitumor and antiviral activities. These studies are vital for discovering new therapeutic agents against cancer and viral infections (Islam, Ashida, & Nagamatsu, 2008).

Chemical Synthesis and Characterization

Research on the synthetic utility of heteroaromatic azido compounds, leading to the preparation of various heterocyclic compounds including triazolo[1,5-a]pyrimidines, illustrates the compound's role in advancing synthetic methodologies and the development of new chemical entities (Westerlund, 1980).

Properties

IUPAC Name

5-amino-3-(2-phenylethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c14-10-8-11(19)15-12-16-17-13(18(10)12)20-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,14H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUSDHXYQOMZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C3N2C(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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